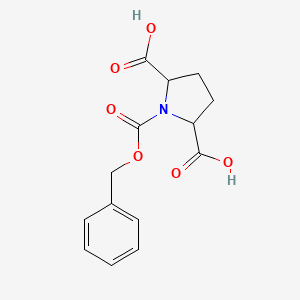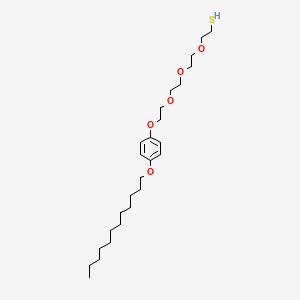
2-(2-(2-(2-(4-(Dodecyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-(2-(4-(Dodecyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol is a complex organic compound with the molecular formula C24H42O4S . It is characterized by a long dodecyloxy chain attached to a phenoxy group, which is further linked to a series of ethoxy groups ending in an ethanethiol group. This structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(4-(Dodecyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol typically involves multiple steps:
Formation of the Dodecyloxyphenol Intermediate: This step involves the reaction of dodecanol with phenol in the presence of an acid catalyst to form dodecyloxyphenol.
Ethoxylation: The dodecyloxyphenol is then subjected to ethoxylation, where ethylene oxide is added to the phenol group in the presence of a base catalyst, forming a series of ethoxy groups.
Thiol Addition: Finally, the ethoxylated product is reacted with ethanethiol under basic conditions to introduce the thiol group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including distillation and crystallization to obtain high-purity products.
Quality Control: Analytical techniques such as NMR, HPLC, and LC-MS are used to ensure the product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-(2-(4-(Dodecyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol undergoes several types of chemical reactions:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Addition: The phenoxy group can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or iodine for oxidation reactions.
Nucleophiles: Such as halides or amines for substitution reactions.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products
Disulfides: From oxidation of the thiol group.
Substituted Ethoxy Compounds: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(2-(2-(2-(4-(Dodecyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of membrane proteins due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 2-(2-(2-(2-(4-(Dodecyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol involves its interaction with various molecular targets:
Molecular Targets: The thiol group can form covalent bonds with proteins and enzymes, affecting their function.
Pathways Involved: The compound can modulate signaling pathways by interacting with membrane receptors and transporters.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(2-(2-(4-(Dodecyloxy)phenoxy)ethoxy)ethoxy)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-(2-(2-(2-(4-(Dodecyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethaneamine: Contains an amine group instead of a thiol group.
Uniqueness
Propiedades
Número CAS |
649739-47-9 |
|---|---|
Fórmula molecular |
C26H46O5S |
Peso molecular |
470.7 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(4-dodecoxyphenoxy)ethoxy]ethoxy]ethoxy]ethanethiol |
InChI |
InChI=1S/C26H46O5S/c1-2-3-4-5-6-7-8-9-10-11-16-30-25-12-14-26(15-13-25)31-22-21-28-18-17-27-19-20-29-23-24-32/h12-15,32H,2-11,16-24H2,1H3 |
Clave InChI |
AAOXKNKFUIYCOE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)OCCOCCOCCOCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Difluoromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12890629.png)
![Di-tert-butyl(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890630.png)
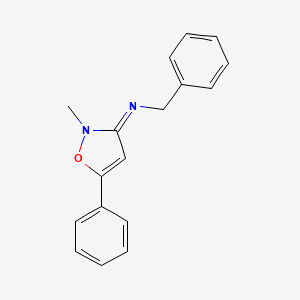
![4H-Pyrano[3,4-d]isoxazol-4-one, 3-(2,6-dichlorophenyl)-6,7-dihydro-](/img/structure/B12890643.png)
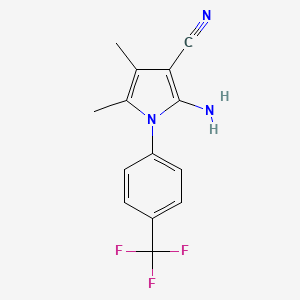

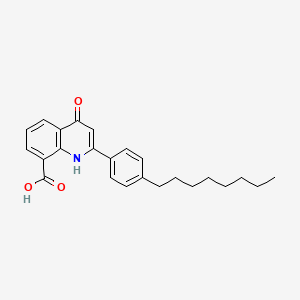
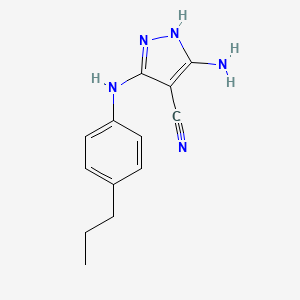
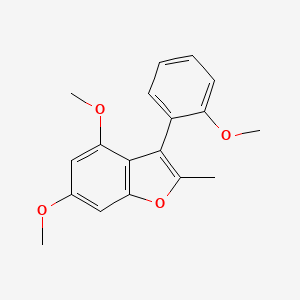
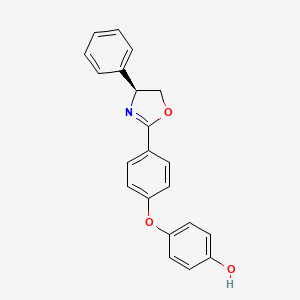
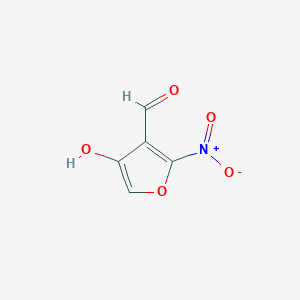
![2-(Bromomethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12890685.png)
